molecular formula C18H22O2 B8558207 6-(4-Phenylphenoxy)hexan-1-ol

6-(4-Phenylphenoxy)hexan-1-ol

Cat. No.: B8558207
M. Wt: 270.4 g/mol
InChI Key: JEEKYDUFGJQLHJ-UHFFFAOYSA-N
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Description

6-(4-Phenylphenoxy)hexan-1-ol is a useful research compound. Its molecular formula is C18H22O2 and its molecular weight is 270.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

IUPAC Name

6-(4-phenylphenoxy)hexan-1-ol

InChI

InChI=1S/C18H22O2/c19-14-6-1-2-7-15-20-18-12-10-17(11-13-18)16-8-4-3-5-9-16/h3-5,8-13,19H,1-2,6-7,14-15H2

InChI Key

JEEKYDUFGJQLHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCCCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

17 g of 4-phenylphenol (0.1 mol) was dissolved in 120 mL of N,N-dimethylformamide (hereafter abbreviated as DMF), 15.2 g of potassium carbonate powder (0.11 mol) was added with constant stirring, and the mixture was then stirred for one hour while heating at 90° C. Subsequently, 6-chloro-1-hexanol (14.3 g, 0.11 mol) was added dropwise to the mixture, and the reaction was allowed to proceed for 12 hours under constant stirring. Following confirmation by gas chromatography that the peaks derived from the raw materials had disappeared, the reaction mixture was diluted with water, and the precipitated solid was recovered by filtration. The resulting solid was then recrystallized from ethanol, yielding 23 g of 4-(6-hydroxyhexyloxy)phenylbenzene (yield: 85%).
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17 g
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reactant
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120 mL
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solvent
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15.2 g
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reactant
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14.3 g
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reactant
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raw materials
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Synthesis routes and methods II

Procedure details

To a 4 L three-necked round bottom flask fitted with a mechanical stirrer and a condenser were added 125.0 g of 4-hydroxybiphenyl (0.734 mol), 154.5 g of 6-bromo-1-hexanol (0.853 mol), 690 g of potassium carbonate, and 2500 ml of acetone. The reaction mixture was stirred and heated at reflux for 4 days and then filtered. The acetone was removed on a rotary evaporator, the residue was recrystallized from a mixture of ethyl acetate and hexanes to afford 188 g of white crystals (95%): mp 92-94° C.; 1H-NMR (CDCl3) δ (ppm) 1.30-1.84 (m, 8H), 3.65 (t, 2H), 3.99 (t, 2H), 6.98 (d, 2H), 7.32-7.56 (m, 7H).
Quantity
125 g
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reactant
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154.5 g
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reactant
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690 g
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reactant
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2500 mL
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solvent
Reaction Step One
Yield
95%

Synthesis routes and methods III

Procedure details

A mixture of 34.0 g (0.2 mole) or p-phenylphenol (Eastman) and 10.8 g (0.2 mole) of sodium methoxide (MCB) in 500 ml of dry dimethylformamide is heated and stirred on a steam bath for 0.5 hour, after which 27.3 g (0.2 mole) of 6-chlorohexan-1-ol (MCB) and about 2 g of sodium iodide are added. The mixture is heated to reflux with stirring, and then allowed to cool to room temperature. The reaction mixture is partitioned between ether/acetone and water, and the organic phase is extracted with base, washed with water and brine, dried (Na2SO4), and the solvent evaporated. The resultant white solid product is recrystallized twice from methanol/acetone, to give the desired product, m.p. 103°-105° C.
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0 (± 1) mol
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reactant
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sodium methoxide
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10.8 g
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reactant
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500 mL
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solvent
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27.3 g
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reactant
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2 g
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reactant
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Synthesis routes and methods IV

Procedure details

To 80 mL of methyl ethyl ketone, 9.05 g (50 mmol) of 4-hydroxybiphenyl, 10.20 g (60 mmol) of 6-bromo-1-hexanol, and 20.7 g (150 mmol) of potassium carbonate were added. This solution was refluxed for 24 hours and then cooled to room temperature. This solution was diluted with 200 mL of methylene chloride and rinsed with water three times. The organic phase was then separated and dried over magnesium sulfate, and the solvent was distilled off. The residue was dissolved in toluene and purified by recrystallization to provide 10.25 g of 6-(4-phenylphenoxy)hexane-1-ol.
Quantity
80 mL
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reactant
Reaction Step One
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9.05 g
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reactant
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10.2 g
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reactant
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20.7 g
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reactant
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200 mL
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solvent
Reaction Step Two

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